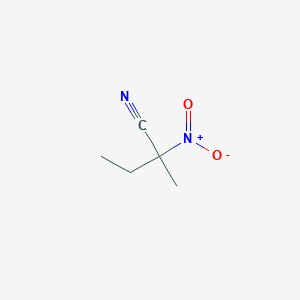
2-Methyl-2-nitrobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-nitrobutanenitrile is an organic compound with the molecular formula C5H8N2O2. It is a nitrile derivative, characterized by the presence of both a nitro group (-NO2) and a nitrile group (-CN) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitrobutanenitrile can be synthesized through several methods:
From Alkyl Halides: One common method involves the reaction of 2-methyl-2-bromobutane with sodium nitrite (NaNO2) in the presence of a suitable solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a nitro group.
From Nitroalkanes: Another method involves the nitration of 2-methylbutanenitrile using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This method requires careful control of temperature and reaction conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-nitrobutanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) using acidic or basic conditions. For example, hydrolysis with hydrochloric acid (HCl) yields 2-methyl-2-nitrobutanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium methoxide (NaOCH3) can replace the nitro group with a methoxy group (-OCH3).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Substituting Agents: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Reduction: 2-Methyl-2-aminobutanenitrile
Hydrolysis: 2-Methyl-2-nitrobutanoic acid
Substitution: 2-Methyl-2-methoxybutanenitrile
Aplicaciones Científicas De Investigación
2-Methyl-2-nitrobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-nitrobutanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparación Con Compuestos Similares
2-Methyl-2-nitrobutanenitrile can be compared with other similar compounds, such as:
2-Methylbutanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobutanenitrile: Similar structure but without the methyl group, leading to different steric and electronic properties.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone, affecting its reactivity and applications.
Propiedades
Número CAS |
84065-78-1 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-methyl-2-nitrobutanenitrile |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(2,4-6)7(8)9/h3H2,1-2H3 |
Clave InChI |
NSGHSLTXCFWAIT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


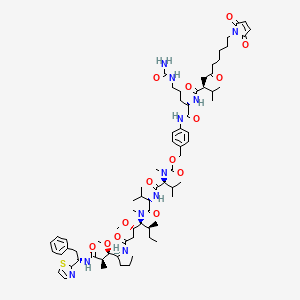
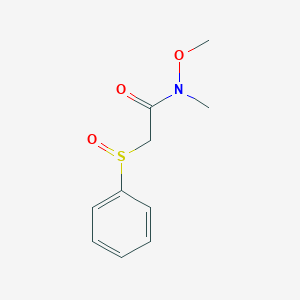
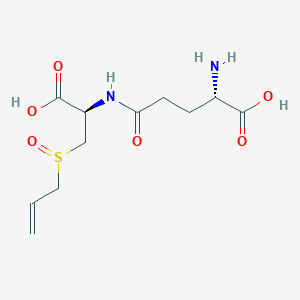
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
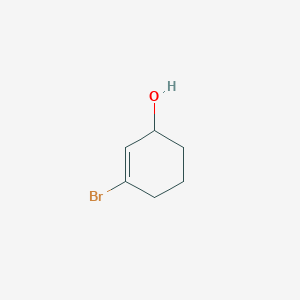
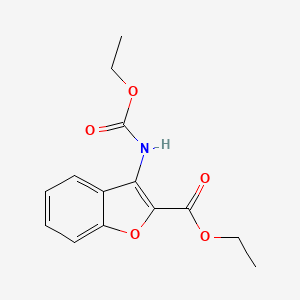

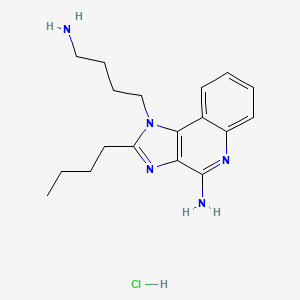

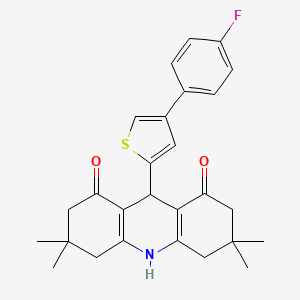
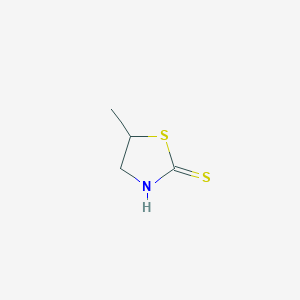

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)

